molecular formula C9H14BrN3O2 B6200479 tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate CAS No. 2694744-89-1

tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate

Cat. No. B6200479
CAS RN: 2694744-89-1
M. Wt: 276.1
InChI Key:
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Description

Tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate, commonly referred to as TBMI, is an organic compound belonging to the class of imidazole derivatives. It is a colorless solid that is soluble in organic solvents. TBMI has a wide range of applications in chemical synthesis and scientific research due to its unique properties.

Mechanism of Action

TBMI has several unique properties that make it useful for scientific research. It has been shown to act as a catalyst in the synthesis of organic compounds, as well as in the synthesis of peptides and peptidomimetics. TBMI has also been shown to act as an inhibitor of enzymes involved in the breakdown of proteins. In addition, TBMI has been shown to act as a ligand in the binding of metal ions to proteins, as well as in the binding of small molecules to proteins.
Biochemical and Physiological Effects
TBMI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the breakdown of proteins, as well as to activate enzymes involved in the synthesis of proteins. In addition, TBMI has been shown to increase the expression of genes involved in the synthesis of proteins. Furthermore, TBMI has been shown to increase the expression of genes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

TBMI has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. In addition, TBMI is relatively stable and has a wide range of applications in chemical synthesis and scientific research. However, TBMI also has several limitations. It is not water soluble, and it is not suitable for use in biological systems. Furthermore, TBMI can be toxic in high concentrations.

Future Directions

There are several potential future directions for TBMI. One potential direction is the development of new synthesis methods for TBMI. This could involve the use of alternative bases or solvents, or the use of new catalysts. In addition, TBMI could be used in the synthesis of new organic compounds, peptides, and peptidomimetics. Furthermore, TBMI could be used in the development of new drug delivery systems and imaging probes. Finally, TBMI could be used in the development of new enzyme inhibitors and activators.

Synthesis Methods

TBMI can be synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide with 2-bromo-1-methyl-1H-imidazole in the presence of a base such as potassium carbonate. This reaction produces the desired compound, tert-butyl N-(2-bromo-1-methyl-1H-imidazole-4-yl)carbamate. The second step involves the reaction of the compound with a base such as potassium carbonate to form tert-butyl N-(2-bromo-1-methyl-1H-imidazole-4-yl)carbamate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Scientific Research Applications

TBMI is widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of various organic compounds, including heterocycles, antibiotics, and anti-cancer drugs. TBMI has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organic catalysts. In addition, TBMI has been used in the synthesis of novel fluorescent probes for imaging applications. Furthermore, TBMI has been used in the synthesis of small molecules and bioconjugates for drug delivery applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate involves the reaction of tert-butyl N-(4-hydroxyphenyl)carbamate with 2-bromo-1-methyl-1H-imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a base such as sodium hydroxide to yield the final compound.", "Starting Materials": [ "tert-butyl N-(4-hydroxyphenyl)carbamate", "2-bromo-1-methyl-1H-imidazole", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(4-hydroxyphenyl)carbamate and 2-bromo-1-methyl-1H-imidazole in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting product in a suitable solvent such as ethanol and add a base such as sodium hydroxide.", "Step 5: Stir the reaction mixture at room temperature for several hours and then acidify with hydrochloric acid.", "Step 6: Extract the product with a suitable organic solvent such as ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to yield tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate as a white solid." ] }

CAS RN

2694744-89-1

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.1

Purity

0

Origin of Product

United States

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